

Pefachrome FXa specificity human bovine FXa

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pefachrome(R) fxa*

CAS No.: 80895-10-9

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Pefachrome FXa 5277 Specificity Data

The product specification for Pefachrome FXa 5277 lists its kinetic parameters, which are crucial for understanding its enzymatic activity [1].

Parameter	Human Thrombin	Bovine Thrombin
K_m (μM)	233	154
V_{max} ($\mu\text{M}/\text{min}$)	0.736	0.141
k_{cat} (min^{-1})	5643	1080

> **Important Note:** The provided kinetic parameters are for **thrombin**, not Factor Xa. The manufacturer's data sheet indicates this substrate is used for FXa assays, but the listed Michaelis constant (K_m), maximum reaction velocity (V_{max}), and catalytic constant (k_{cat}) values are specified for thrombin [1]. Researchers should verify FXa-specific parameters through independent experiments or directly with the supplier.

Experimental Protocols for FXa Activity

The following are standard experimental workflows adapted from recent research that utilizes chromogenic substrates like Pefachrome FXa to measure FXa generation. These protocols provide a framework for your own specificity comparisons.

Protocol 1: Microparticle (MP) Tissue Factor Activity Assay

This protocol measures TF-dependent FXa generation, which can be adapted to test substrate specificity [2] [3].

- **1. Sample Preparation:** Isolate Microparticles (MPs) from plasma via centrifugation (e.g., 20,000 × g for 30 minutes at 4°C). Wash the pellet once with a suitable buffer (e.g., HBSA: 137 mM NaCl, 5.38 mM KCl, 5.55 mM glucose, 10 mM HEPES, 0.1% BSA, pH 7.5) and resuspend [3].
- **2. Antibody Inhibition (Optional for Specificity):** To confirm TF-specific activity, pre-incubate samples for 15 minutes at room temperature with a blocking anti-TF antibody or a control IgG [3].
- **3. FXa Generation Reaction:**
 - Prepare a reaction mix containing:
 - **FVIIa** (e.g., 10 nM)
 - **FX** (e.g., 300 nM)
 - **CaCl₂** (e.g., 10 mM)
 - Add the reaction mix to the MP sample.
 - Incubate for a set time (e.g., 2 hours) at 37°C in a 96-well plate [3].
- **4. Reaction Stop & Detection:**
 - Stop the FXa generation by adding EDTA (e.g., 25 mM final concentration) to chelate calcium.
 - Add the **Pefachrome FXa chromogenic substrate** (e.g., 4 mM).
 - Incubate at 37°C for a fixed period (e.g., 15 minutes) and measure the absorbance at 405 nm using a microplate reader [3].
- **5. Data Analysis:** The rate of color development, measured by the increase in absorbance at 405 nm, is directly proportional to the amount of FXa generated. A standard curve with known concentrations of relipidated TF can be used for quantification [3].

Protocol 2: Cell Surface TF Activity Assay

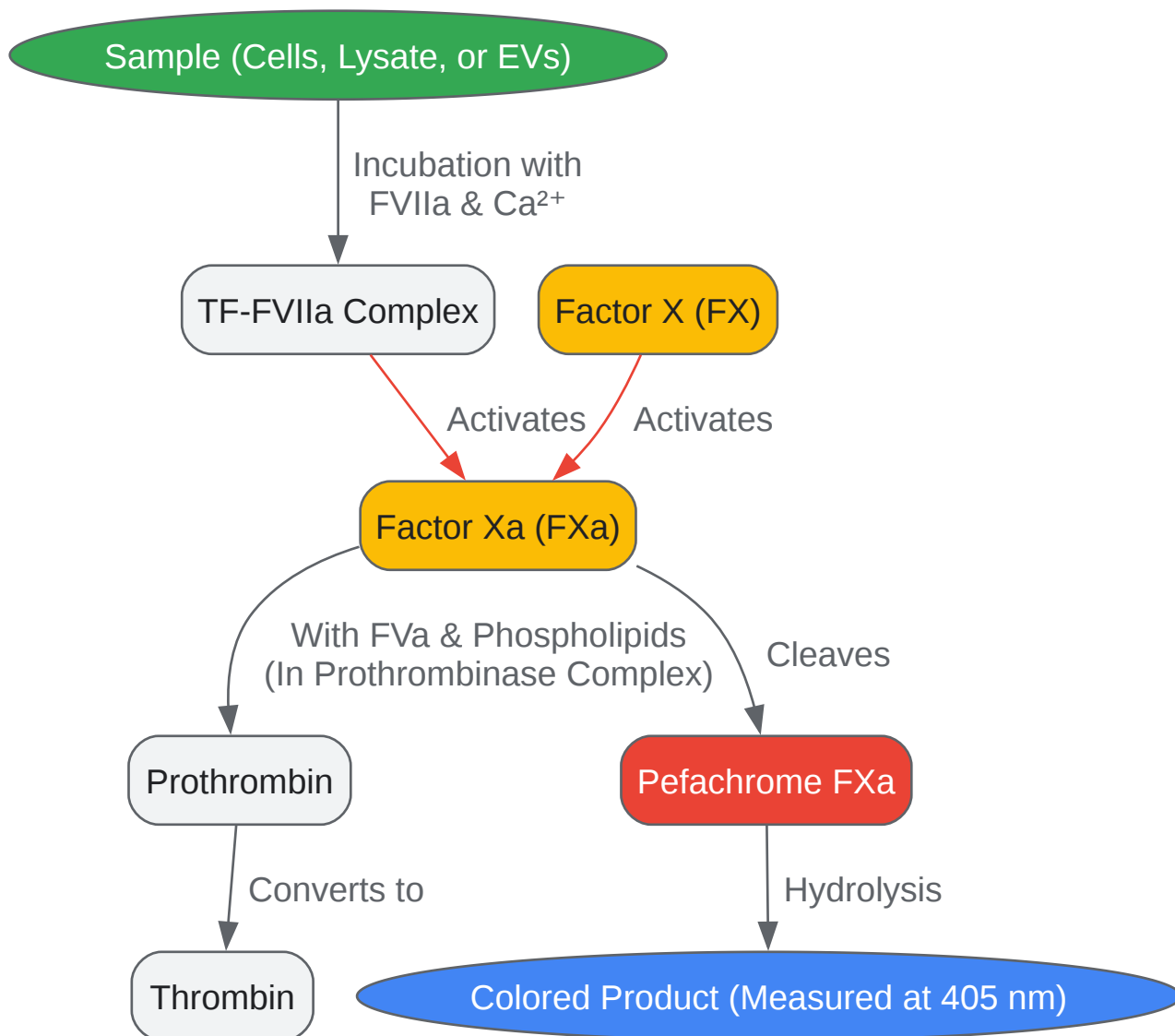
This method measures TF activity on the surface of cells, such as activated monocytes or endothelial cells [2].

- **1. Cell Preparation:** Culture and activate cells (e.g., using lipopolysaccharide (LPS) for monocytes) under appropriate conditions.

- **2. Reaction on Live Cells:**
 - Wash the cells and incubate them with a reaction mixture containing:
 - FVIIa
 - FX
 - Factor V/Va
 - Prothrombin
 - Phospholipids
 - CaCl₂
 - Incubate for a short period (e.g., 4 minutes) at 37°C [2].
- **3. Thrombin Detection:** In this coupled assay, the FXa generated by the TF-FVIIa complex on the cell surface works with FVa to convert prothrombin to thrombin. The generated thrombin is then quantified using a chromogenic thrombin substrate [2].
- **4. Data Analysis:** TF activity is calculated based on the thrombin generation measured.

Coagulation Cascade & Assay Workflow

To contextualize the experimental protocols, the diagram below illustrates the key steps of the coagulation cascade that are relevant to these FXa activity assays.



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Key Considerations for Researchers

When using Pefachrome FXa in your experiments, please consider the following points:

- **Verify Specific Parameters:** Always confirm the specific K_m and V_{max} for your target enzyme (e.g., human FXa) under your own experimental conditions, as these can vary.
- **Assay Linearity:** Ensure the reaction is within the linear range for both time and enzyme concentration when calculating activity.
- **Specificity Controls:** Include appropriate controls, such as using active-site-inactivated FVIIa (FVIIai) or inhibitory anti-TF antibodies, to confirm that the measured FXa generation is TF-specific.

[3].

- **Alternative Assay Designs:** Some modern TF activity assays use a coupled system where generated FXa, in the presence of FVa and phospholipids, leads to thrombin generation, which is then measured with a thrombin-specific substrate [2].

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References

1. Pefachrome® FXa 5277 [pentapharm.com]
2. A rapid, sensitive, and specific assay to measure TF activity ... [sciencedirect.com]
3. Levels of microparticle tissue factor activity correlate with ... [pmc.ncbi.nlm.nih.gov]

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